molecular formula C17H14O3 B14288757 Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate CAS No. 114943-74-7

Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate

Cat. No.: B14288757
CAS No.: 114943-74-7
M. Wt: 266.29 g/mol
InChI Key: DRDRFHZRVSNIQC-UHFFFAOYSA-N
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Description

Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate is an organic compound with the molecular formula C17H14O3 It is a derivative of propanoic acid and features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]prop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Major Products Formed

    Oxidation: Formation of 3-[4-(benzyloxy)phenyl]propanoic acid.

    Reduction: Formation of Methyl 3-[4-(benzyloxy)phenyl]prop-2-enoate or Methyl 3-[4-(benzyloxy)phenyl]propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(benzyloxy)phenyl]propanoate
  • Methyl 3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoate
  • Methyl 3-(3-methylphenyl)prop-2-enoate

Uniqueness

Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate is unique due to its alkyne functional group, which imparts distinct reactivity compared to similar compounds with alkene or alkane groups

Properties

CAS No.

114943-74-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 3-(4-phenylmethoxyphenyl)prop-2-ynoate

InChI

InChI=1S/C17H14O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,13H2,1H3

InChI Key

DRDRFHZRVSNIQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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